molecular formula C7H5Br2FO B1410668 2,3-Dibromo-4-fluorobenzyl alcohol CAS No. 1804932-93-1

2,3-Dibromo-4-fluorobenzyl alcohol

Cat. No.: B1410668
CAS No.: 1804932-93-1
M. Wt: 283.92 g/mol
InChI Key: HKRRJMIDHSGKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-4-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5Br2FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with two bromine atoms at the 2 and 3 positions and a fluorine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-fluorobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-4-fluorobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzyl alcohol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and fluorine atoms allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

(2,3-dibromo-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRRJMIDHSGKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dibromo-4-fluorobenzyl alcohol
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2,3-Dibromo-4-fluorobenzyl alcohol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,3-Dibromo-4-fluorobenzyl alcohol

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